Tetrafluorobenzene-1,3-diol

Description

Significance of Fluorinated Aromatic Diols in Contemporary Chemistry

Fluorinated aromatic diols, a class of compounds to which Tetrafluorobenzene-1,3-diol belongs, are of paramount importance in modern chemistry. The incorporation of fluorine atoms into aromatic rings dramatically alters the electronic properties of the molecule. The high electronegativity of fluorine leads to a significant inductive effect, which can influence the acidity of the hydroxyl protons and the reactivity of the aromatic ring.

These modifications are highly sought after in various fields:

Medicinal Chemistry: The introduction of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.net

Materials Science: Fluorinated monomers are used to synthesize high-performance polymers with exceptional thermal stability, chemical resistance, and unique optical properties.

Organic Synthesis: The fluorine atoms can act as directing groups or be displaced in nucleophilic aromatic substitution reactions, providing versatile handles for the construction of complex molecular architectures.

Historical Context and Evolution of Research on this compound

The journey of organofluorine chemistry began in the 19th century, with early methods for introducing fluorine into organic molecules being developed over many decades. nih.gov Key advancements, such as the Balz-Schiemann reaction, provided routes to aromatic fluorine compounds. nih.gov

The synthesis of highly fluorinated benzenes, like hexafluorobenzene (B1203771), in the mid-20th century, opened the door to a new realm of chemical reactivity. Researchers discovered that these electron-deficient aromatic rings were susceptible to nucleophilic attack, a contrast to the typical electrophilic substitution reactions of benzene (B151609). nist.govnih.gov

The synthesis of this compound is a direct consequence of this understanding. Early research into the reactions of hexafluorobenzene with nucleophilic reagents, such as alkali-metal hydroxides, demonstrated that fluorine atoms could be displaced to form polyfluorinated phenols. nist.govnih.gov While specific early reports on the synthesis of this compound are not extensively documented in readily available literature, its preparation is a logical extension of these foundational studies in polyfluoroaromatic chemistry. The reaction of hexafluorobenzene with a controlled amount of hydroxide (B78521) would be the most probable synthetic route, leading to the substitution of two fluorine atoms with hydroxyl groups.

Positioning this compound within Fluorinated Aromatic Scaffolds Research

Within the diverse landscape of fluorinated aromatic scaffolds, this compound holds a distinct position as a difunctional building block. Its two hydroxyl groups provide reactive sites for a variety of chemical transformations, including esterification, etherification, and condensation polymerization.

The tetrafluorinated aromatic core provides a robust and stable platform, while also influencing the reactivity of the hydroxyl groups and providing a site for further functionalization through nucleophilic aromatic substitution of the remaining fluorine atoms under certain conditions.

It serves as a valuable monomer for the creation of fluorinated polyethers and polyesters, materials that are expected to exhibit enhanced thermal and chemical stability. Furthermore, its structure is analogous to resorcinol (B1680541), a common building block in organic synthesis, but with the added benefits and modified properties imparted by the fluorine atoms. This makes it an attractive target for researchers looking to create novel fluorinated analogues of known functional molecules.

Structure

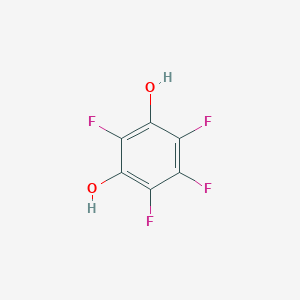

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQBQVXMWOFCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345218 | |

| Record name | Tetrafluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16840-25-8 | |

| Record name | Tetrafluorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Formation Pathways

Regioselective Synthesis of Tetrafluorobenzene-1,3-diol

The precise placement of functional groups on a polyfluorinated aromatic core is a significant challenge in synthetic organic chemistry. The synthesis of this compound, also known as 2,4,5,6-tetrafluororesorcinol, requires carefully orchestrated strategies to introduce two hydroxyl groups in a meta-relationship on a tetrafluorinated benzene (B151609) ring.

Strategies for Introducing Hydroxyl Functionalities onto Polyfluorinated Benzene Rings

The introduction of hydroxyl groups onto highly fluorinated benzene rings is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles. Hexafluorobenzene (B1203771), for instance, reacts with hydroxide (B78521) ions to replace one or more fluorine atoms. nih.govnih.gov The reaction of hexafluorobenzene with alkali-metal hydroxides in aqueous systems at elevated temperatures can produce pentafluorophenol (B44920) in high yields. nist.gov Further substitution to introduce a second hydroxyl group is more challenging due to the deactivating effect of the negatively charged phenoxide intermediate. However, under forcing conditions, disubstitution can occur, often leading to a mixture of isomers. The dominant product in the disubstitution of hexafluorobenzene with hydroxide is typically the para-isomer, 2,3,5,6-tetrafluorohydroquinone. nist.gov

A key strategy to achieve the meta-orientation of the hydroxyl groups, as in this compound, involves starting with a precursor that directs the incoming nucleophiles to the desired positions or by employing a multi-step synthesis that builds the substitution pattern sequentially.

Resorcinol-Based Condensation Approaches for Substituted Benzenediols

Resorcinol (B1680541) and its derivatives are well-known to undergo condensation reactions, most notably with formaldehyde (B43269) to form resorcinol-formaldehyde resins. mdpi.comunt.edu These reactions proceed via the formation of quinonemethide intermediates under basic conditions. mdpi.com While these condensation reactions are primarily used for polymerization, the underlying principles of electrophilic aromatic substitution on the electron-rich resorcinol ring are relevant. For the synthesis of substituted benzenediols, a reverse approach, where a fluorinated building block is condensed with a simpler precursor, is not a common strategy for producing this compound. Instead, building the fluorinated resorcinol from a more complex fluorinated starting material is the preferred route. However, the interaction of polyfluorinated aromatic compounds with resorcinol has been explored in the context of synthesizing polyfluorinated tetraoxacalixarenes, demonstrating the feasibility of forming ether linkages between these two moieties. researchgate.netresearchgate.netmdpi.com

Controlled Fluorination Techniques for Aromatic Diols

The direct fluorination of aromatic diols like resorcinol (1,3-dihydroxybenzene) presents a significant challenge in controlling the regioselectivity and the degree of fluorination. nih.gov Electrophilic fluorinating agents, such as those derived from N-F reagents, are often employed. nih.gov However, the high reactivity of the resorcinol ring towards electrophilic attack can lead to a mixture of mono-, di-, tri-, and even tetra-fluorinated products, along with potential oxidation byproducts. The control of reaction conditions, such as temperature, solvent, and the choice of fluorinating agent, is crucial to steer the reaction towards the desired tetrafluorinated product. While direct fluorination of the parent resorcinol is not the primary method for synthesizing this compound due to these control issues, it remains an area of academic interest.

Multi-Step Synthesis Protocols for Fluorinated Catechols and Resorcinols

A more controlled and widely applicable approach to synthesizing highly substituted fluorinated diols involves multi-step synthesis. A notable example is the preparation of 2,3,5,6-tetrafluororesorcinol from 2,3,5,6-tetrafluorophenol (B1216870). This multi-step process, as outlined in a Chinese patent, involves the nitration of 2,3,5,6-tetrafluorophenol to yield 2,3,5,6-tetrafluoro-4-nitrophenol. google.com This intermediate is then reduced to 2,3,5,6-tetrafluoro-4-aminophenol. The crucial step is the subsequent diazotization of the amino group followed by hydrolysis of the diazonium salt to introduce the second hydroxyl group at the desired position, yielding the target 2,3,5,6-tetrafluororesorcinol. google.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Purity |

| 1 | 2,3,5,6-tetrafluorophenol | Nitrosonitric acid, Solvent (tetracol phenixin), 45-50 °C | 2,3,5,6-tetrafluoro-4-nitrophenol | - | - |

| 2 | 2,3,5,6-tetrafluoro-4-nitrophenol | H₂, 5% Pd/C, Ethanol, 40 °C, 5 bar | 2,3,5,6-tetrafluoro-4-aminophenol | - | - |

| 3 | 2,3,5,6-tetrafluoro-4-aminophenol | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C; 2. CuSO₄·5H₂O, Toluene, H₂O, 110 °C, reflux | 2,3,5,6-tetrafluororesorcinol | ~86.8% | 98.5% |

| Table based on data from patent CN102030616A google.com |

This method provides a high degree of regiocontrol, making it a viable route for the industrial production of this compound.

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, its hydroxyl groups can be further manipulated to create a variety of derivatives with tailored properties.

Selective Oxidation of Hydroxyl Groups in Fluorinated Diols

The selective oxidation of one or both hydroxyl groups in this compound to the corresponding quinone or other oxidized species is a potential derivatization pathway. The oxidation of electron-rich aromatic compounds, including resorcinols, can be achieved using various oxidizing agents. nih.govresearchgate.net For instance, hydrogen peroxide in the presence of a proline catalyst has been shown to oxidize a range of resorcinol derivatives. nih.gov The high electron density of the resorcinol ring makes it susceptible to oxidation. The presence of four electron-withdrawing fluorine atoms in this compound would be expected to increase the oxidation potential of the molecule compared to unsubstituted resorcinol, making the oxidation more challenging. However, strong oxidizing systems, potentially involving persulfate-based advanced oxidation processes, could be employed. acs.org The selective oxidation of one hydroxyl group while leaving the other intact would require careful control of the reaction conditions and the choice of a mild and selective oxidizing agent.

Reductive Transformations of Fluorinated Aromatic Precursors to Diols

One of the most direct routes to fluorinated hydroquinones (benzenediols) involves the reduction of their corresponding quinone analogues. This transformation is a cornerstone in synthetic organic chemistry, providing a high-yield pathway to the desired diol.

The synthesis of this compound can be envisaged through the reduction of a suitable precursor like 2,4,5,6-tetrafluorobenzo-1,3-quinone, should it be accessible. More commonly, related fluorinated hydroquinones are prepared from their benzoquinone counterparts. The reduction process involves a two-electron, two-proton transfer, which converts the diketone structure of the quinone into the dihydroxy structure of the hydroquinone. semanticscholar.orgnih.gov This method is effective because the quinone system is readily susceptible to reduction by various chemical and electrochemical means. semanticscholar.orgresearchgate.net Enzymatic pathways have also been explored, where S-glutathionyl-hydroquinone reductases can catalyze the reduction of benzoquinones. nih.gov

Table 1: Reductive Transformation of Fluorinated Quinones

| Precursor | Product | General Transformation |

|---|---|---|

| Fluorinated Benzoquinone | Fluorinated Hydroquinone (Benzenediol) | Reduction of a diketone to a diol |

| Tetrafluoro-p-benzoquinone | Tetrafluorohydroquinone | C₆F₄O₂ + 2e⁻ + 2H⁺ → C₆H₂F₄O₂ |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Polyfluorinated Systems for Diol Formation

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed mechanism for functionalizing electron-deficient aromatic rings. nih.govwikipedia.org Polyfluorinated benzenes, such as hexafluorobenzene, are highly activated towards nucleophilic attack due to the strong inductive electron-withdrawing effect of the fluorine atoms. nih.govnist.gov This makes them ideal substrates for synthesizing substituted fluorinated phenols and diols.

The reaction proceeds via a two-step addition-elimination mechanism. core.ac.uk A nucleophile, such as a hydroxide ion (OH⁻), attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk Subsequently, a leaving group, in this case, a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact given the strength of the C-F bond, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com

The synthesis of tetrafluorinated dihydroxybenzenes from hexafluorobenzene using aqueous potassium hydroxide has been demonstrated. nist.gov While the reaction of hexafluorobenzene with hydroxide often leads to para-disubstituted products as the major isomer, the formation of other isomers, including the meta-substituted product required for a 1,3-diol, can occur depending on the reaction conditions. nih.govnist.gov For instance, the reaction of pentafluorophenol with potassium hydroxide can lead to meta-substitution. core.ac.uk

Table 2: SNAr Reactions on Polyfluorinated Benzenes

| Substrate | Nucleophile | Product Example | Key Feature |

|---|---|---|---|

| Hexafluorobenzene | KOH/H₂O | Pentafluorophenol, Tetrafluorodihydroxybenzene nih.govnist.gov | High activation by six fluorine atoms. |

| Pentafluorobenzene | KOH/H₂O | 2,3,5,6-Tetrafluorophenol nist.gov | Substitution of fluorine on a less-activated ring. |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various Nucleophiles | Substituted SF₅-benzenes beilstein-journals.org | Activation by both fluorine and a nitro group. |

Catalytic Approaches in the Synthesis of Fluorinated Benzenediols

Catalysis offers elegant solutions for the synthesis of fluorinated benzenediols, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. These approaches include catalytic hydrogenation, metal-mediated cross-coupling, organocatalysis, and chemoselective manipulations.

Applications of Catalytic Hydrogenation in Diol Production

Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of organic compounds. wikipedia.org In the context of producing fluorinated benzenediols, its primary application is the reduction of fluorinated benzoquinones to the corresponding hydroquinones.

This process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. wikipedia.org The reaction is typically carried out using heterogeneous catalysts, where a noble metal such as palladium (Pd), platinum (Pt), or nickel (Ni) is dispersed on a high-surface-area support like activated carbon (C). wikipedia.org The catalyst facilitates the dissociation of H₂ and its addition across the carbonyl groups of the quinone. wikipedia.org This method is highly efficient and atom-economical, producing the desired diol with water as the only byproduct. rsc.org The hydrogenation of fluorinated precursors is considered a straightforward way to access challenging fluorinated scaffolds. rsc.org

Table 3: Catalysts for Hydrogenation in Diol Production

| Catalyst | Substrate Type | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Alkenes, Carbonyls, Nitro groups | H₂ gas, Room temperature/pressure, Solvent (e.g., Ethanol) |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Aromatic rings, Alkenes | H₂ gas, Mild pressure and temperature |

| Raney Nickel (Raney-Ni) | Wide range of functional groups | H₂ gas, Elevated temperature/pressure |

Metal-Mediated or Organocatalytic Routes to Fluorinated Hydroxyarenes

Modern synthetic chemistry has seen a surge in the development of metal-mediated and organocatalytic reactions to construct C-O bonds, providing alternative pathways to fluorinated hydroxyarenes.

Metal-Mediated Routes: Copper-catalyzed hydroxylation of aryl halides has emerged as a robust method for synthesizing phenols. researchgate.netfigshare.comrsc.org This Ullmann-type coupling reaction can be applied to fluorinated aryl halides (e.g., bromotetrafluorobenzene) to introduce hydroxyl groups. These reactions often employ a copper(I) or copper(II) catalyst in conjunction with a specific ligand, such as a phenanthroline or hydroxypicolinamide derivative, and a base. figshare.comrsc.org The ligand plays a crucial role in stabilizing the copper center and facilitating the catalytic cycle. alberts.edu.in

Organocatalytic Routes: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. cyu.fr For the synthesis of hydroxylated arenes, innovative strategies have been developed. One such method involves a base-catalyzed halogen transfer platform for the direct C-H hydroxylation of electron-deficient benzenes, including polyfluorinated systems. nih.gov Another advanced approach uses organic photoredox catalysts to enable SNAr reactions on even unactivated or electron-rich fluoroarenes under mild conditions, expanding the scope of diol synthesis. nih.gov

Table 4: Comparison of Catalytic Routes to Fluorinated Hydroxyarenes

| Catalytic System | Approach | Example Reaction | Advantages |

|---|---|---|---|

| Copper(II) acetylacetonate (B107027) / Ligand | Metal-Mediated Hydroxylation | Hydroxylation of (hetero)aryl halides researchgate.net | Good functional group tolerance, applicable to various halides. researchgate.netfigshare.com |

| Organic Photoredox Catalyst (e.g., Acridinium salt) | Organocatalytic SNAr | Defluorination of unactivated fluoroarenes with nucleophiles nih.gov | Mild conditions, metal-free, expanded substrate scope. nih.gov |

| Alkoxide Base | Organocatalytic C-H Hydroxylation | Base-catalyzed halogen transfer from oxidant to arene nih.gov | Direct C-H functionalization, avoids pre-functionalized substrates. nih.gov |

Chemoselective Catalysis in Deprotection and Functionalization Steps

In multi-step syntheses of complex molecules like this compound, hydroxyl groups are often temporarily masked with protecting groups to prevent unwanted side reactions. The selective removal (deprotection) of these groups is a critical step that often benefits from catalysis.

Phenolic hydroxyl groups are commonly protected as silyl (B83357) ethers (e.g., TBDMS, TIPS). nih.gov The chemoselective cleavage of these ethers in the presence of other sensitive functional groups can be achieved using fluoride-based reagents, which act as catalysts or promoters. fiveable.me For example, potassium bifluoride (KHF₂) in methanol (B129727) has been shown to be a mild and highly selective reagent for the deprotection of phenolic TBDMS ethers, leaving silyl ethers of alcohols intact. nih.gov Lewis acids, such as aluminum chloride, can be used catalytically to remove other protecting groups like tert-butyl ethers. tandfonline.com

Furthermore, chemoselective catalysis can be employed for the subsequent functionalization of the synthesized diol. thieme-connect.de For instance, photoredox catalysis enables the direct fluorination of benzylic C-H bonds, offering a method for late-stage modification of molecules containing the fluorinated diol core. rsc.org These selective catalytic methods are indispensable tools for the efficient and precise synthesis of complex fluorinated compounds.

Table 5: Catalytic Chemoselective Deprotection of Phenols

| Protecting Group | Reagent/Catalyst | Conditions | Selectivity |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | KHF₂ nih.gov | MeOH, Room Temperature | Selective for phenolic TBDMS over alcoholic TBDMS ethers. nih.gov |

| Triisopropylsilyl (TIPS) | KHF₂ nih.gov | MeOH, Room Temperature (slower than TBDMS) | Cleaves TIPS, TBDMS, and TBDPS ethers. nih.gov |

| tert-Butyl | Aluminum Chloride (cat.) tandfonline.com | Toluene, 40-50°C | Removes tert-butyl groups from phenols. tandfonline.com |

Comprehensive Analysis of Reactivity Patterns and Reaction Mechanisms

Role of Fluorine Substitution on Aromatic Ring Reactivity

The presence of four fluorine atoms on the benzene (B151609) ring dramatically alters the electron distribution and, consequently, the chemical reactivity of the aromatic system compared to its non-fluorinated analogue, resorcinol (B1680541).

Fluorine is the most electronegative element, and its substitution onto an aromatic ring introduces powerful electronic effects. tandfonline.com These effects are primarily twofold: a strong electron-withdrawing inductive effect (I-effect) through the sigma (σ) bond framework and a weaker electron-donating resonance effect (M-effect or +R-effect) via its lone pair electrons in p-orbitals. core.ac.ukresearchgate.net

In Tetrafluorobenzene-1,3-diol, the cumulative inductive effect of four fluorine atoms strongly withdraws electron density from the aromatic ring. core.ac.uk This significant decrease in electron density, or π-electron deficiency, renders the ring highly "activated" towards nucleophilic aromatic substitution (SNAr). core.ac.uksmolecule.com Unlike typical benzene rings that undergo electrophilic substitution, the electron-poor nature of the tetrafluorinated ring makes it susceptible to attack by nucleophiles. This activation is a cornerstone of its synthetic utility.

Furthermore, the strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the hydroxyl protons compared to those in non-fluorinated phenols. core.ac.uk The pKa of phenol (B47542) is approximately 9.8, whereas the pKa of its perfluorinated analogue, pentafluorophenol (B44920), is 5.5. core.ac.uk This enhanced acidity facilitates the deprotonation of the hydroxyl groups to form highly stable phenoxides, which are excellent nucleophiles for subsequent reactions.

In this compound, the fluorine atoms are located at the 2, 4, 5, and 6 positions. This places them ortho and para relative to the two hydroxyl groups. This specific arrangement has a profound influence on the molecule's reaction pathways.

The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The stability of this intermediate is crucial for the reaction to proceed. Fluorine atoms are particularly effective at stabilizing the negative charge of the Meisenheimer complex, especially when positioned ortho or para to the site of nucleophilic attack. In this compound, any of the carbon atoms bearing a fluorine is an activated site for SNAr. A nucleophile can attack one of these carbons, leading to the displacement of a fluoride (B91410) ion. This high degree of activation makes it a prime candidate for reactions with strong nucleophiles, such as other phenoxides, to form ether linkages. researchgate.net

This reactivity is harnessed in polymerization, where this compound can act as a monomer, reacting with other activated fluoroaromatics to build polymer chains. nih.govresearchgate.net

Reactivity of Hydroxyl Groups in this compound

The two hydroxyl groups are the primary sites of reactivity for condensation and substitution reactions, enabling the molecule's function as a monomer and synthetic intermediate.

Condensation polymerization involves the reaction between two monomers to form a larger structural unit while releasing a smaller molecule, such as water. savemyexams.com this compound serves as an excellent diol monomer (an A-A type monomer) for producing high-performance fluorinated polymers. smolecule.comnih.gov

The most significant application is in the synthesis of poly(arylene ether)s. In these reactions, the diol is typically deprotonated with a base like potassium carbonate to form a potent bis-phenoxide nucleophile. This nucleophile then reacts with an activated perfluoroaromatic compound (a B-B type monomer), such as hexafluorobenzene (B1203771) or decafluorobiphenyl, in a step-growth polymerization via a series of SNAr reactions. researchgate.netmdpi.com The resulting polymers possess desirable properties, including high thermal stability and chemical resistance, owing to the strong C-F and aryl-ether bonds. researchgate.netresearchgate.net For instance, reactions of 2,4,5,6-tetrafluororesorcinol have been used to create various polyperfluorophenylene ethers and complex polyfluorinated oxacalixarenes. nih.govresearchgate.net

Table 1: Examples of Polymerization Reactions with Fluorinated Diols

| Polymer Type | Diol Monomer | Co-monomer | Polymerization Type | Reference |

| Poly(arylene ether) | This compound | Decafluorobiphenyl | Nucleophilic Aromatic Substitution | researchgate.netresearchgate.net |

| Poly(arylene ether) | This compound | Hexafluorobenzene | Nucleophilic Aromatic Substitution | researchgate.net |

| Polyfluorinated Oxacalixarene | Tetrafluororesorcinol | Pentafluoronitrobenzene | Nucleophilic Aromatic Substitution | researchgate.net |

| Polyperfluorophenylene ether | 2,4,5,6-Tetrafluororesorcinol | Self-condensation/reaction with other fluorinated phenols | Nucleophilic Aromatic Substitution | nih.gov |

The hydroxyl groups themselves can undergo substitution reactions, although their direct replacement is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction under acidic conditions. libretexts.org Protonation of the hydroxyl group forms an oxonium ion (-OH₂⁺), which can leave as a neutral water molecule, a much more stable leaving group. libretexts.orglibretexts.org The resulting carbocation (if stable) or the carbon atom can then be attacked by a nucleophile.

Alternatively, the hydroxyl groups can be converted into other functional groups, such as sulfonate esters (e.g., tosylates or mesylates). These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. However, the most prevalent reaction of the hydroxyl groups in this compound involves their deprotonation to form phenoxides, which then act as nucleophiles in etherification (e.g., Williamson ether synthesis) or esterification reactions. scholaris.ca

Mechanistic Investigations of Complex Transformations

The primary complex transformation involving this compound is its polycondensation to form poly(arylene ether)s. The mechanism for this process is a well-established nucleophilic aromatic substitution (SNAr).

The process can be broken down into the following steps:

Deprotonation: In the presence of a base (e.g., K₂CO₃), the acidic hydroxyl groups of this compound are deprotonated to form a highly reactive bis-phenoxide anion. This species serves as the powerful nucleophile.

Nucleophilic Attack: The phenoxide attacks an electron-deficient carbon atom on an activated fluoroaromatic co-monomer (e.g., decafluorobiphenyl). This addition forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. core.ac.uk

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing fluorine atoms on the aromatic ring. core.ac.uk The aromaticity of the ring is temporarily lost.

Rearomatization: The complex collapses, expelling the most stable leaving group, which is typically a fluoride ion (F⁻). This step restores the aromaticity of the ring and forms the new aryl-ether linkage.

This sequence of SNAr steps repeats, extending the polymer chain and resulting in a high-molecular-weight poly(arylene ether). The high reactivity conferred by the fluorine atoms allows this polymerization to proceed under relatively mild conditions. researchgate.net

Radical-Mediated C-H Functionalization in Diol Synthesis

The synthesis of 1,3-diols can be achieved through controlled, radical-mediated C-H functionalization, a powerful strategy for introducing hydroxyl groups at specific positions. nih.gov A prominent method for creating 1,3-diols from corresponding alcohols involves a multi-step sequence inspired by the Hofmann-Löffler-Freytag (HLF) reaction. nih.govmsu.edu This process is noted for being efficient, practical, and scalable. nih.gov

The general pathway is initiated by the near-quantitative conversion of a starting alcohol to a trifluoroethyl carbamate. nih.gov This is followed by a variant of the HLF reaction, which involves the generation of a nitrogen-centered radical that abstracts a hydrogen atom from a sterically accessible carbon. The subsequent steps involve cyclization and, finally, hydrolysis to yield the desired 1,3-diol. nih.gov This methodology has proven effective for synthesizing various 1,3-diols and has been applied to the synthesis of several natural products. nih.gov

While this represents a significant method for radical-mediated C-H functionalization to produce diols, its direct application for the synthesis of this compound from a precursor via C-H activation is a specialized area. The principles, however, demonstrate the feasibility of directed oxyfunctionalization in complex molecules. nih.gov

Lewis Acid-Promoted Defluoroalkylation Mechanisms

Lewis acids play a crucial role in promoting the functionalization of polyfluoroarenes by activating otherwise inert C-F bonds. nih.govwikipedia.org A key mechanism is the Lewis acid-promoted defluoroalkylation, which allows for the formation of new carbon-carbon bonds at the site of a former carbon-fluorine bond. nih.gov This process often operates through the cooperation of photoredox and hydrogen atom transfer (HAT) strategies. nih.gov

In a typical mechanism, a Lewis acid, such as zinc chloride (ZnCl₂), assists in the generation of an alkyl radical from an alcohol. nih.gov The reaction is often initiated by a photoredox catalyst under visible light irradiation. The Lewis acid activates the substrate, facilitating a HAT process to create the radical species. nih.govwikipedia.org This alkyl radical then undergoes a sequential addition to the polyfluoroarene. This addition leads to the cleavage of a C-F bond and the formation of a C-C bond, yielding an α-polyfluoroarylalcohol. nih.gov

The reaction conditions for such transformations are typically mild, and the use of a Lewis acid is often critical for achieving high yields. nih.govnih.gov For instance, in the defluoroalkylation of methyl 2,3,4,5,6-pentafluorobenzoate with hexan-1-ol, a combination of a photoredox catalyst (4-CzIPN), a HAT catalyst (quinuclidine), and a Lewis acid (ZnCl₂) under blue LED irradiation proved optimal. nih.gov

Table 1: Optimization of Lewis Acid-Promoted Defluoroalkylation

| Entry | Lewis Acid | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | ZnCl₂ | K₃PO₄ | DMSO | 87 |

| 2 | Sc(OTf)₃ | K₃PO₄ | DMSO | 75 |

| 3 | Y(OTf)₃ | K₃PO₄ | DMSO | 72 |

| 4 | ZnCl₂ | Cs₂CO₃ | DMSO | 82 |

| 5 | ZnCl₂ | K₂HPO₄ | DMSO | 78 |

This table is generated based on data for the defluoroalkylation of a model polyfluoroarene substrate as described in the literature. nih.gov

Computational Insights into C-F Activation Pathways

Computational chemistry provides critical insights into the mechanisms of C-F bond activation, helping to elucidate the operative pathways and the factors governing reactivity. nih.govnih.gov Studies combining experimental and computational methods have been instrumental in understanding the activation of C-F bonds by systems such as Frustrated Lewis Pairs (FLPs). nih.govnih.gov

Two primary pathways are often considered for C-F activation: a concerted FLP-type mechanism and a stepwise Sₙ1-type pathway. nih.gov Computational investigations, particularly using Density Functional Theory (DFT), have shown that C-F activation is likely to occur via a Lewis acid-assisted Sₙ1 type pathway. nih.govnih.gov In this mechanism, the Lewis acid is sufficiently acidic to overcome the kinetic barrier for fluoride abstraction from the fluorocarbon, leading to the formation of a carbocation intermediate. nih.govnih.gov The use of an FLP is still important as it elevates the ground state energy, making the activation more facile. nih.govnih.gov

Table 2: Comparison of Proposed C-F Activation Mechanisms

| Feature | Sₙ1-Type Pathway | Concerted FLP Pathway |

|---|---|---|

| Intermediate | Carbocation intermediate formed | No distinct intermediate |

| Role of Lewis Acid | Direct fluoride abstraction | Assists in polarizing the C-F bond |

| Role of Lewis Base | Traps the carbocation | Actively participates in the transition state |

| Computational Favorability | Generally preferred for benzotrifluorides nih.govnih.gov | Higher kinetic barrier in many systems nih.gov |

Furthermore, computational tools like the Fukui function, which is derived from DFT, have been successfully used to verify and predict the regioselectivity of C-F bond cleavage in polyfluoroarenes. nih.gov These calculations help to identify the most reactive sites on the aromatic ring for nucleophilic or radical attack. The calculation of bond dissociation enthalpies for C-F and C-H bonds is another fundamental computational approach to understanding the relative reactivity and selectivity in fluorinated systems. core.ac.uk

Regioselectivity Determination in Fluorinated Aromatic Systems

Determining the regioselectivity of reactions on polysubstituted aromatic rings is a central challenge in synthetic chemistry. In fluorinated aromatic systems, the position of functionalization is dictated by a combination of steric and electronic factors, including the directing effects of existing substituents. nih.govacs.org

In the Lewis acid-promoted defluoroalkylation of 1,2,3,4-tetrafluorobenzene, the reaction occurs with high regioselectivity, exclusively functionalizing the 2-position. nih.gov This observed selectivity can be rationalized through computational analysis, such as the Fukui function, which identifies the most susceptible site for radical attack. nih.gov

The electronic properties of substituents play a paramount role. For instance, in the fluorination of 7-oxo-1,2,4-benzotriazines, the enamine conjugation from a nitrogen lone pair directs the electrophilic fluorination to a specific position, overriding the activating or deactivating effects of other groups on the ring. nih.gov Similarly, in the borylation of fluorinated arenes, a stabilizing interaction known as the "ortho fluorine effect," where the M-C bond engages in negative hyperconjugation with the C-F σ* orbital, can direct functionalization to the position ortho to a fluorine atom. acs.org

However, predicting regioselectivity is not always straightforward. Attempts to use simple computational models based on ground-state properties, such as Natural Population Analysis (NPA) or Merz-Singh-Kollman (MK) charge schemes, have sometimes failed to explain experimentally observed regioselectivity, indicating that more sophisticated models considering the transition state are often required. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Aromatic Systems

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For fluorinated compounds like tetrafluorobenzene-1,3-diol, a multi-nuclear approach is particularly informative.

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the basic carbon skeleton and proton environment of this compound. sigmaaldrich.comslideshare.net In ¹H NMR, the hydroxyl protons are expected to produce a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. The aromatic region would be devoid of signals, confirming the full substitution of the benzene (B151609) ring.

¹³C NMR provides direct information about the carbon framework. bhu.ac.in Each carbon atom in a unique electronic environment will give rise to a distinct signal. bhu.ac.in For this compound, one would expect to observe signals for the carbon atoms bonded to the hydroxyl groups and those bonded to the fluorine atoms. The chemical shifts of these carbons are significantly influenced by the high electronegativity of the attached fluorine and oxygen atoms. bhu.ac.in The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a reliable indicator of the compound's purity. sigmaaldrich.comepfl.ch

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | Variable (hydroxyl protons) | Confirms presence of -OH groups |

| ¹³C | 110-150 (aromatic carbons) | Elucidates the carbon skeleton |

¹⁹F NMR for Elucidating Fluorine Environments and Interactions

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides a wide chemical shift range, which minimizes signal overlap and offers high sensitivity to the local electronic environment of each fluorine atom. wikipedia.orgmagritek.com

In this compound, the four fluorine atoms are in two distinct chemical environments. This would result in two separate signals in the ¹⁹F NMR spectrum. The coupling between these non-equivalent fluorine atoms (¹⁹F-¹⁹F coupling) provides valuable information about their spatial proximity and through-bond connectivity. wikipedia.org Furthermore, coupling between fluorine and carbon (¹⁹F-¹³C coupling) can be observed in ¹³C NMR spectra, further aiding in the definitive assignment of carbon signals. rsc.org

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹⁹F | -130 to -150 | Differentiates fluorine environments, reveals ¹⁹F-¹⁹F coupling |

Advanced NMR Techniques for Molecular Dynamics and Ligand Interactions

Beyond basic structural confirmation, advanced NMR techniques can probe the dynamic behavior of this compound and its interactions with other molecules. scispace.comnsf.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between atoms, providing insights into the molecule's conformation in solution.

Furthermore, NMR is instrumental in studying ligand interactions. mdpi.com Changes in the chemical shifts and relaxation times of both the this compound and a potential binding partner upon complexation can provide information on the binding site and the strength of the interaction. mdpi.com In solid-state NMR (ssNMR), techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) can be employed to study the structure and dynamics of the compound in the solid state, overcoming the line-broadening effects of anisotropic interactions. nsf.govnumberanalytics.com Two-dimensional NMR techniques, such as homonuclear and heteronuclear correlation spectroscopy, are also invaluable for establishing connectivity between different nuclei within the molecule. numberanalytics.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectroscopyonline.com In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of hydroxyl (-OH) groups and carbon-fluorine (C-F) bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Hydroxyl |

| C-F Stretch | 1100-1400 | Carbon-Fluorine |

| C=C Aromatic Stretch | ~1450-1600 | Benzene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. up.ac.za The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the π-electron system of the benzene ring is the primary chromophore.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. mdpi.com The positions and intensities of these bands are influenced by the substituents on the benzene ring. The hydroxyl and fluorine groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzene. up.ac.za Studies on similar diol compounds have shown that changes in pH can significantly affect the UV-Vis and fluorescence spectra, indicating changes in the electronic structure upon ionization of the hydroxyl groups. nih.gov

| Transition Type | Expected Wavelength Range (nm) | Key Information Provided |

| π → π* | ~200-300 | Electronic structure of the aromatic ring |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₂F₄O₂), the calculated molecular weight is approximately 182.07 g/mol . High-resolution mass spectrometry would be able to confirm its elemental composition with high precision.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation (M⁺•), which is often unstable and breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides a structural fingerprint. The presence of the aromatic ring provides significant stability to the molecular ion. However, predictable fragmentation pathways for fluorinated phenols allow for a hypothetical pattern to be described.

Key fragmentation pathways would likely include:

Loss of HF: A common fragmentation for fluorinated compounds containing hydrogen is the neutral loss of hydrogen fluoride (B91410) (HF), which has a mass of 20 Da. This would result in a peak at m/z 162.

Loss of CO: Phenolic compounds are known to lose carbon monoxide (CO, 28 Da) after initial fragmentation, leading to the formation of a five-membered ring ion.

Loss of a Fluorine Radical: Cleavage of a C-F bond could lead to the loss of a fluorine radical (•F, 19 Da), resulting in an ion at m/z 163.

A plausible fragmentation pattern is detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Lost Neutral(s) |

| 182 | [C₆H₂F₄O₂]⁺• | (Molecular Ion) |

| 163 | [C₆H₂F₃O₂]⁺ | •F |

| 162 | [C₆HF₄O₂]⁺ | •H |

| 162 | [C₆H₂F₃O(OH)]⁺• → [C₆H₂F₃O₂]⁺ ? | HF (from ring and one OH) |

| 154 | [C₅H₂F₄]⁺• | CO |

| 134 | [C₅H₂F₃]⁺ | CO, F |

This table is illustrative of plausible fragmentation patterns and would require experimental verification.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern how molecules pack together in the solid state.

While a specific crystal structure for this compound has not been publicly reported, the molecular structure allows for confident prediction of the dominant interactions that would define its crystal lattice. The primary forces would be strong hydrogen bonds, complemented by weaker interactions involving fluorine. Fluorination is known to influence the hydrogen bond donor ability of phenolic compounds. brighton.ac.uk

The key intermolecular interactions expected in the solid state are:

O-H···O Hydrogen Bonding: The two hydroxyl groups are excellent hydrogen bond donors and acceptors. It is highly probable that they would form robust intermolecular hydrogen bonds, creating chains, dimers, or more complex two- or three-dimensional networks. These interactions would be the primary drivers of the crystal packing.

C-H···F Interactions: Weak hydrogen bonds between the aromatic C-H bond and an electronegative fluorine atom on an adjacent molecule are also possible. researchgate.net

Arene-Perfluoroarene Interactions: The electron-rich character of a standard benzene ring is reversed in highly fluorinated arenes, which are electron-poor. This can lead to favorable stacking interactions between the electron-deficient fluorinated ring and other aromatic systems, although this is more relevant in co-crystals. beilstein-journals.org

Halogen···Halogen Interactions: Type I or Type II C-F···F-C contacts may also play a role in stabilizing the crystal packing, though these are generally considered weak. rsc.org

An X-ray crystallographic analysis would provide the data summarized in the following illustrative table.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Key Bond Lengths (Å) | C-C (aromatic), C-O, O-H, C-F |

| **Key Bond Angles (°) ** | C-O-H, C-C-C (ring) |

| Hydrogen Bond Geometry | O···O distance (Å), O-H···O angle (°) |

| Other Interactions | C-H···F, F···F, C-F···π contact distances and angles |

The precise arrangement would reveal how the molecule balances the strong, directional hydrogen bonds with the weaker, more diffuse fluorine-based interactions to achieve a thermodynamically stable crystal lattice.

Computational and Theoretical Investigations of Molecular Properties and Interactions

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules. For a molecule like Tetrafluorobenzene-1,3-diol, DFT calculations would be instrumental in understanding its fundamental characteristics.

Optimized Molecular Structures and Vibrational Frequencies

A critical first step in the computational analysis of any molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule and provides key structural parameters such as bond lengths and angles. Following optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum but also predict the molecule's infrared and Raman spectra. For this compound, these calculations would reveal the characteristic vibrational modes associated with the C-F, C-O, O-H, and benzene (B151609) ring bonds.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller band gap generally suggests a more reactive molecule. For this compound, understanding the distribution and energies of these orbitals would provide insight into its potential reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). For this compound, an MEP map would highlight the electrostatic potential around the electronegative fluorine and oxygen atoms, as well as the aromatic ring, thereby predicting the most likely sites for intermolecular interactions and chemical reactions.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, particularly in a solution environment.

Solute-Solvent Interactions and Hydrogen Bonding Dynamics

The interaction of a solute with its solvent environment governs its solubility, reactivity, and spectroscopic properties. For this compound, these interactions are dominated by the hydrogen-bonding capabilities of its two hydroxyl (-OH) groups and the influence of the four fluorine atoms on the aromatic ring.

Detailed studies on analogous molecules, such as fluorophenols, reveal key aspects of these interactions. The dynamics of hydrogen bonds—the processes of their formation, breakage, and reorganization—occur on ultrafast timescales, typically picoseconds. nih.gov These dynamics can be probed using techniques like picosecond-resolved fluorescence and two-dimensional infrared (2D IR) spectroscopy, often complemented by molecular dynamics (MD) simulations. arxiv.organr.fr

For this compound in an aqueous environment, several key interactions are expected:

Hydroxyl Group Hydrogen Bonding: The primary interaction sites for hydrogen bonding are the two -OH groups, which can act as both hydrogen bond donors (from the H atom) and acceptors (at the O atom). MD simulations on similar molecules, like 4-fluorophenol, show that water molecules form strong hydrogen bonds with the phenolic -OH group. researchgate.netrsc.org The dynamics of these bonds, including their lifetime and the rate of exchange with bulk solvent molecules, are critical to understanding the molecule's behavior in solution. arxiv.org

Fluorine Atom Interactions: The highly electronegative fluorine atoms create a significantly electron-deficient (quadrupole-positive) aromatic ring. Computational studies on fluorinated molecules consistently show that the C-F moiety is largely hydrophobic and does not readily accept hydrogen bonds from water. researchgate.netrsc.org Simulations that rely solely on simple point charges can incorrectly predict interactions, whereas higher-level quantum mechanical or machine learning-based models show that the fluorinated part of the molecule has minimal favorable interaction with water. researchgate.net

Intramolecular Hydrogen Bonding: The presence of a fluorine atom at position 2 (ortho to a hydroxyl group) allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine. Studies on 2,3,5,6-tetrafluorohydroquinone, a closely related isomer, have computationally demonstrated the existence of this weak O-H···F interaction. researchgate.netacs.org This internal bonding can influence the conformational preference of the -OH groups and modulate their interaction with external solvent molecules.

Microhydration Studies of Fluorinated Organic Molecules

Microhydration studies focus on the step-by-step solvation of a molecule by a small, well-defined number of water molecules, typically in the gas phase. This approach bridges the gap between an isolated molecule and a fully solvated one, revealing the initial and most crucial solute-solvent interactions. These studies, combining techniques like supersonic jet spectroscopy with quantum chemical calculations, provide precise information on the structure and energetics of small molecular clusters. rsc.orgresearchgate.netnsc.ru

While no specific microhydration studies on this compound are available, extensive research on related molecules like fluorophenols and benzene derivatives provides a clear framework for predicting its behavior. nih.govacs.orgacs.org

Key findings from analogous systems suggest the following for the microhydration of this compound:

Preferential Binding Sites: Water molecules will interact most strongly with the two hydroxyl groups. These sites offer strong, directional hydrogen bonds. The initial water molecules would likely form a hydrogen-bonded bridge between the two -OH groups or bind individually to each.

Role of the Aromatic Ring: The perfluorinated ring itself is not an attractive binding site for water. Unlike unsubstituted benzene, which can accept a hydrogen bond from water via its π-electron cloud, the electron-withdrawing fluorine atoms significantly reduce the π-electron density, making such an interaction unfavorable.

Hydrophobic Nature of Fluorine: As established in solvation studies, the C-F bond is hydrophobic. researchgate.netrsc.org Therefore, in a small water cluster, the water molecules would orient themselves to maximize contact with the hydroxyl groups while minimizing contact with the fluorinated ring surface.

Water Networks: As more water molecules are added, they will build upon the initial hydration sites, forming a hydrogen-bonded network that begins to create a solvation shell around the polar portion of the molecule, leaving the fluorinated regions more exposed. nih.govacs.org

Computational challenges such as the HyDRA (Hydrate Donor Redshift Anticipation) blind challenge highlight the importance of accurate theoretical methods for predicting the vibrational frequency shifts of water's O-H stretch upon hydrogen bonding to a molecule, which is a key experimental observable in microhydration studies. rsc.orgresearchgate.netnsc.ru

Quantum Chemical Calculations of Energetics and Thermochemistry

Quantum chemical calculations are indispensable for determining the fundamental thermodynamic properties of molecules, such as their enthalpies of formation, and for dissecting the various noncovalent forces that dictate molecular interactions.

Enthalpies of Formation and Energetic Corrections

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orglibretexts.orgkhanacademy.org For this compound (C₆H₂F₄O₂), this value has not been experimentally determined but can be reliably estimated using computational methods.

There are two primary computational approaches:

Group Contribution Methods: These methods estimate ΔHf° by summing predefined energy contributions from the molecule's constituent functional groups. nih.gov While fast, their accuracy depends on the availability of well-parameterized group values and corrections for interactions between adjacent groups. For this compound, this would involve summing contributions for aromatic C-F, C-OH, C-H, and C-C bonds, with necessary corrections for the steric and electronic interactions between ortho, meta, and para substituents.

High-Accuracy Quantum Chemical Methods: Modern quantum chemistry offers composite methods like the Gaussian-n (e.g., G4, G4MP2) and Complete Basis Set (CBS) families of methods, which can calculate ΔHf° with high accuracy, often termed "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol). researchgate.netrjmseer.comresearchgate.net These methods systematically approximate the exact solution of the Schrödinger equation through a series of calculations with large basis sets and high levels of electron correlation, followed by empirical corrections. The calculation is typically performed using an atomization or isodesmic reaction scheme.

The table below illustrates a conceptual breakdown for a group contribution calculation, highlighting the types of parameters involved.

| Group/Correction | Description | Hypothetical Contribution (kJ/mol) |

| C₆(F)₄(OH)₂ | Base structure contribution | Value |

| C-(F)(C)₂(H) | Aromatic carbon bonded to F | Value |

| C-(O)(C)₂(H) | Aromatic carbon bonded to OH | Value |

| O-(C)(H) | Hydroxyl group oxygen | Value |

| ortho-F,F | Correction for adjacent Fluorines | Value |

| meta-F,OH | Correction for meta F and OH | Value |

| ortho-F,OH | Correction for ortho F and OH | Value |

| This table is for illustrative purposes to show the method's concept; specific, validated parameters for these exact groups would be required for an accurate calculation. |

Given the multiple, strongly interacting substituents on the benzene ring, high-level quantum chemical calculations would be the preferred method for obtaining a reliable enthalpy of formation for this molecule. researchgate.net

Noncovalent Interactions Involving Fluorine and Aromatic Rings

The electronic character of this compound is heavily influenced by its substituents, leading to a rich landscape of potential noncovalent interactions. The four electron-withdrawing fluorine atoms polarize the C-F bonds and create a significant quadrupole moment on the aromatic ring, while the hydroxyl groups provide classic hydrogen bonding sites.

Studies on closely related molecules, particularly the isomer 2,3,5,6-tetrafluorohydroquinone, provide significant insight into these interactions. researchgate.netacs.orgmostwiedzy.pl

| Interaction Type | Description | Relevance to this compound |

| Intramolecular O-H···F | A weak hydrogen bond between the hydrogen of a hydroxyl group and an adjacent (ortho) fluorine atom. | Highly likely to occur, influencing the conformational preference of the -OH groups and their acidity. Computational studies on the 1,4-diol isomer confirm its presence. acs.org |

| Intermolecular O-H···O | The classic, strong hydrogen bond between the hydroxyl group of one molecule and an oxygen atom of another. | This is expected to be a dominant interaction in the solid state, leading to the formation of chains or cyclic motifs. |

| C-H···F and C-H···O | Weaker hydrogen bonds where a C-H bond acts as the donor to a fluorine or oxygen acceptor. | These interactions play a significant role in organizing molecules in the solid state, contributing to the overall crystal packing. mostwiedzy.pl |

| Aryl-Perfluoroaryl π-stacking | An attractive interaction between an electron-deficient fluorinated ring and an electron-rich aromatic ring. | While not present in self-assembly, this interaction is key when co-crystallized with other aromatic molecules. mostwiedzy.pl |

| Halogen Bonding | An attractive interaction where a covalently bonded halogen acts as an electrophilic species. | Generally weak for fluorine, this is less significant than for heavier halogens like iodine. researchgate.net |

| Chalcogen Bonding | An interaction involving an electrophilic chalcogen atom (like oxygen). | The oxygen atoms of the hydroxyl groups can potentially participate in these interactions, though they are more likely to engage in stronger hydrogen bonding. researchgate.net |

Computational analyses, such as evaluating the molecular electrostatic potential (MEP) and using methods like the quantum theory of atoms in molecules (QTAIM), are essential for characterizing and quantifying these diverse and often subtle interactions. acs.org

π-Stacking Interactions in Fluorinated Aromatic Systems

π-stacking refers to the noncovalent interactions between aromatic rings. The nature of this interaction is profoundly altered by fluorination. While the stacking of benzene rings is driven by a balance of electrostatic (quadrupole-quadrupole) and dispersion forces, the introduction of highly electronegative fluorine atoms creates a strong quadrupole moment, with a region of positive electrostatic potential above the face of the ring and negative potential around the periphery. researchgate.net

This electronic feature makes tetrafluorinated benzene rings excellent partners for stacking with electron-rich aromatic systems in what is known as aryl-perfluoroaryl stacking. However, the stacking of two electron-deficient tetrafluorobenzene rings with each other is generally unfavorable in a face-to-face arrangement due to electrostatic repulsion.

Studies of cocrystals involving 2,3,5,6-tetrafluorohydroquinone (tfq) have shown that aryl-perfluoroaryl stacking is a powerful tool for directing molecular self-assembly. mostwiedzy.pl In these structures, the fluorinated ring stacks in an offset or parallel-displaced geometry with a non-fluorinated aromatic ring, with typical centroid-to-plane distances around 3.3 Å. This interaction is often strong enough to override other potential arrangements, demonstrating its importance in crystal engineering. mostwiedzy.pl

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govtandfonline.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity, which is the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Kᵢ). mostwiedzy.pljst.go.jp

For a molecule like this compound, docking studies can provide hypotheses about its potential biological targets and the key interactions that stabilize its binding. While no specific docking studies featuring this exact compound have been published, the principles are well-established from extensive research on other fluorinated and phenolic ligands. researchgate.netosti.govnih.gov

The process would involve:

Selection of a Protein Target: A protein with a binding site known to accommodate phenolic or fluorinated aromatic compounds would be chosen.

Ligand and Receptor Preparation: 3D structures of the protein and this compound are prepared, including adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key noncovalent interactions. jst.go.jp

Based on its structure, this compound could engage in the following interactions within a protein binding site:

Hydrogen Bonds: The two hydroxyl groups are potent hydrogen bond donors and acceptors, capable of forming strong, specific interactions with amino acid residues like aspartate, glutamate, serine, or the protein backbone.

Hydrophobic and van der Waals Interactions: The fluorinated aromatic ring can engage in favorable van der Waals contacts within hydrophobic pockets of the binding site.

Fluorine-Specific Interactions: Organic fluorine can act as a weak hydrogen bond acceptor and can participate in favorable interactions with water molecules in the binding pocket or form contacts with nearby aryl groups of residues like phenylalanine or tyrosine. nih.govacs.org The introduction of fluorine can also modulate the pKa of the hydroxyl groups, affecting their ionization state and interaction potential.

The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound against a protein kinase.

| Parameter | Predicted Value/Interaction |

| Binding Energy | -8.5 kcal/mol |

| Predicted Kᵢ | 250 nM |

| Key Interacting Residues | Glu121, Leu56, Phe180, Asp181 |

| Hydrogen Bonds | 1-OH with Glu121 (side chain) 3-OH with Asp181 (backbone) |

| Hydrophobic Interactions | Aromatic ring with Leu56, Phe180 |

| This table is a hypothetical example to illustrate the output of a molecular docking simulation. |

Such computational predictions are crucial in modern drug discovery for prioritizing compounds for synthesis and experimental testing. arxiv.org The unique properties conferred by the fluorine atoms make fluorinated compounds like this compound interesting candidates for such in silico screening. acs.orgnih.gov

Applications in Advanced Materials Science and Polymer Chemistry Research

Building Blocks for Functional Organic Materials

The chemical versatility of organic materials allows for their properties to be finely tuned through synthesis to meet the demands of various applications, including organic electronics. nih.gov Tetrafluorobenzene-1,3-diol serves as a versatile building block in organic synthesis for creating a variety of fluorinated molecules. smolecule.com The presence of both the aromatic ring and two hydroxyl groups facilitates diverse reaction pathways. smolecule.com

The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution, enabling the introduction of different functional groups. smolecule.com The hydroxyl groups can readily participate in C-O bond formation reactions like etherification and esterification, leading to the creation of diverse fluorinated ethers and esters. smolecule.com These characteristics make it a key precursor in synthesizing more complex organic molecules and functional materials. smolecule.comontosight.ai The development of materials from such organic building blocks is a key strategy in material chemistry, allowing for the tuning of optical and electronic properties. alfa-chemistry.com Fluorinated building blocks, in particular, are crucial in diversity-oriented synthesis due to their unique reactivity. mdpi.com

Precursors for Fluorinated Polymers and Copolymers

This compound and its isomers are utilized as precursors for creating fluorinated polymers and copolymers. ontosight.aiguidechem.com The incorporation of fluorine atoms into polymers is a highly effective method for achieving desirable properties such as low dielectric constants, which are crucial for electronics applications. titech.ac.jp

Synthesis of Polyimides and Other Condensation Polymers

Aromatic polyimides are high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The introduction of fluorine into polyimide structures can enhance their properties. titech.ac.jp Generally, polyimides are synthesized through a two-step polycondensation reaction where a dianhydride and a diamine react to form a poly(amic acid) (PAA) precursor, which is then cyclized to the final polyimide. mdpi.com

While direct synthesis of polyimides from this compound is not extensively detailed in the provided results, the synthesis of fluorinated polyimides often involves fluorinated monomers, such as fluorinated diamines or dianhydrides, to achieve high fluorine content. titech.ac.jp For instance, fluorinated diamines are reacted with dianhydrides like pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) to produce fluorinated polyimides. kpi.uaresearchgate.net These reactions typically proceed by forming a poly(amic acid) solution, which is then thermally or chemically imidized to form the final polyimide film. mdpi.comkpi.uakpi.ua

Condensation polymerization is a general method for producing polymers like polyesters and polyamides, involving the repeated reaction between monomers with the elimination of a small molecule, such as water. savemyexams.com this compound, with its two hydroxyl groups, can act as a diol monomer in condensation reactions with dicarboxylic acids or their derivatives to form polyesters. savemyexams.com

| Polymerization Method | Description | Monomer Types | Resulting Polymer |

| Two-Step Polycondensation (for Polyimides) | Formation of a poly(amic acid) precursor followed by thermal or chemical imidization. mdpi.com | Dianhydrides and Diamines mdpi.com | Polyimide |

| Condensation Polymerization (for Polyesters) | Repeated condensation reactions between monomers with the elimination of a small molecule like water. savemyexams.com | Dicarboxylic Acids and Diols savemyexams.com | Polyester |

Enhancing Thermal Stability and Rigidity in Polymeric Systems

The aromatic backbone of compounds like this compound contributes significantly to the rigidity and thermal stability of the resulting polymers when compared to aliphatic analogues. Research on fluorinated polyimides demonstrates that those with a higher aromatic character exhibit high thermal stability. kpi.ua Similarly, introducing rigid moieties into polymer chains is a strategy to improve their high-temperature resistance. semanticscholar.org The use of benzyl-induced crosslinking in polyimides has been shown to increase the glass transition temperature (Tg) and improve thermal stability. nih.gov

| Polymer System | Effect of Fluorination/Aromaticity | Resulting Property | Reference |

| Fluorinated Polyimides | Aromatic character of the polymer backbone. kpi.ua | High thermal stability. kpi.ua | kpi.ua |

| Polybenzoxazines | Incorporation of fluorine groups. researchgate.net | Enhanced thermal degradation temperature and char yield. researchgate.net | researchgate.net |

| General Polymers | Introduction of rigid N-vinyl-2-pyrrolidone moiety. semanticscholar.org | Improved temperature resistance. semanticscholar.org | semanticscholar.org |

| Polyimides | Benzyl-induced crosslinking. nih.gov | Increased glass transition temperature (Tg). nih.gov | nih.gov |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on non-covalent intermolecular interactions. researchgate.netnih.gov Self-assembly is a key process in this field, where molecules spontaneously form ordered structures. mdpi.com The electron-deficient nature of the tetrafluorinated benzene (B151609) ring in this compound makes it a valuable component in constructing complex supramolecular architectures. nih.gov

Construction of Electron-Deficient Macrocycles

This compound and other perfluorinated dihydroxybenzenes are used in the synthesis of electron-deficient macrocycles. figshare.com A notable example is the one-pot macrocyclic condensation reaction of this compound with dichlorotriazines to form tetraoxacalix kpi.uaperfluoroarene kpi.uatriazines. figshare.com These fluorinated tetraoxacalixarenes are of interest due to the high electron-deficiency of their polyfluorinated aromatic nuclei, which can enhance their capacity for host-guest intermolecular interactions. researchgate.net The synthesis of shape-persistent macrocycles (SPMs) containing meta-substituted tetrafluorobenzene subunits linked with diacetylenes has also been reported. nih.gov Aggregation studies of these macrocycles revealed that the presence of electron-deficient tetrafluorobenzene units is crucial for their aggregation behavior in solution. nih.gov

Formation of π-π Stacked Cyclophanes

The electron-deficient character of the perfluorinated aromatic ring in derivatives of this compound facilitates the formation of cyclophanes through π-π stacking interactions. While direct evidence for this compound is limited in the search results, its isomer's derivative, 1,4-dibromomethyl-2,3,5,6-tetrafluorobenzene (derived from 2,3,5,6-tetrafluoro-1,4-benzenedimethanol), is used in supramolecular chemistry to create π-π stacked cyclophanes with unique electronic properties. The electron-deficient nature of the fluorinated ring is key to these interactions.

Development of Functionalized Surfaces

The modification of material surfaces is crucial for creating advanced devices and biomedical implants with tailored properties such as wettability, biocompatibility, or conductivity. mdpi.com This can be achieved through various methods, including plasma treatment, laser processing, and chemical grafting, which introduce new functional groups onto a polymer surface. mdpi.com

Fluorinated Materials for Optoelectronics and Conducting Polymers

Fluorinated polymers are a significant class of materials in optoelectronics and polymer science due to their enhanced thermal stability, chemical resistance, and unique electronic properties. The introduction of fluorine atoms into a polymer backbone can influence properties relevant to conducting polymers and optoelectronic devices. researchgate.netresearchgate.net The synthesis of these materials often relies on the polymerization of specialized monomers. mdpi.comgatech.edu

A historical report from 1966 indicates that research was undertaken to investigate various fluorinated aromatic compounds for the synthesis of novel polymers, including related substances like 2,4,5-trifluororesorcinol and tetrafluorobenzene-1,3-dithiol. dtic.mil This early work explored the creation of fluorinated polycarbonates and polyimides with the aim of achieving high thermo-oxidative stability. dtic.mil

Despite this early interest in related building blocks, the direct use of this compound as a monomer for modern fluorinated materials for optoelectronics or as a component in conducting polymers is not widely reported in recent literature. While the synthesis of various fluorinated poly(arylene ether)s and other polymers has been achieved using different tetrafluorobenzene-based monomers cas.cnresearchgate.net, the specific contributions and potential advantages of the 1,3-diol isomer in these advanced applications remain an area requiring further research.

Exploration in Biological Systems and Medicinal Chemistry Research

Investigation of Biological Activity Mechanisms

There is a notable absence of published research specifically investigating the biological activity mechanisms of Tetrafluorobenzene-1,3-diol.

Interaction with Specific Molecular Targets and Biochemical Pathways

No studies were identified that detail the interaction of this compound with specific molecular targets or its influence on biochemical pathways.

Inhibition of Enzymes (e.g., Cyclooxygenase-2)

While related fluorinated catechols have been studied as enzyme inhibitors, there is no specific data available on the inhibitory activity of this compound against enzymes such as Cyclooxygenase-2.

Roles of Hydrogen Bonding with Target Molecules

The role of hydrogen bonding is crucial in the interaction of small molecules with biological targets. However, in the absence of studies on its specific molecular targets, the hydrogen bonding interactions of this compound have not been characterized.

Derivatization for Pharmacological Applications

The use of this compound as a precursor for the synthesis of pharmacologically active derivatives is not documented in the available scientific literature.

Precursors for Anti-tumor and Anti-inflammatory Agents

There are no specific examples in the literature of this compound being used as a direct precursor for the development of anti-tumor or anti-inflammatory agents.

Development of Antibacterial and Antifungal Compounds

Similarly, the derivatization of this compound for the creation of antibacterial or antifungal compounds has not been reported in the reviewed scientific papers.

Studies on Anti-leishmanial Activity of Derivatives

Leishmaniasis is a parasitic disease for which new, effective treatments are urgently needed due to issues like drug resistance and toxicity of current therapies. nih.govd-nb.info Research into novel therapeutic agents has explored various chemical scaffolds, including those containing fluorinated benzene (B151609) and diol moieties, which are characteristic of this compound.